molecular formula C18H25N3O2S B4947817 BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE CAS No. 5605-18-5

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4947817
CAS No.: 5605-18-5
M. Wt: 347.5 g/mol
InChI Key: MJPVSLVWULGNSN-UHFFFAOYSA-N
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Description

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a tetrahydropyrimidine derivative featuring a 2-sulfanylidene (thione) group, a butyl ester at position 5, a 4-(dimethylamino)phenyl substituent at position 4, and a methyl group at position 6. The thione group contributes to hydrogen-bonding interactions, while the dimethylaminophenyl moiety enhances electron-donating properties, influencing solubility and reactivity .

Properties

IUPAC Name

butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-5-6-11-23-17(22)15-12(2)19-18(24)20-16(15)13-7-9-14(10-8-13)21(3)4/h7-10,16H,5-6,11H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVSLVWULGNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386190
Record name butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5605-18-5
Record name butyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common method includes the lithiation of di-tertiary butylphosphine under inert gas conditions, followed by a reaction with N,N-dimethyl p-chloroaniline . The product is then purified through a quenching reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced purification techniques to ensure high yield and purity. The process often includes complexation with palladium dichloride to form a stable ligand, which is then used in various catalytic reactions .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which BUTYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets through its dimethylamino and phenyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in studying molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrimidine derivatives are analyzed to highlight substituent-driven variations in physicochemical properties and molecular interactions:

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 98011-28-0)

  • Molecular Formula : C₁₁H₁₂N₄OS
  • Key Substituents: Carboxamide (position 5), phenyl (position 4), amino (position 6), and thione (position 2).
  • Properties: Melting Point: 196°C (ethanol) pKa: 10.86 (predicted), attributed to the amino and thione groups .
  • Comparison: The carboxamide group enhances hydrogen-bonding capacity (NH donors) compared to the target compound’s ester, likely increasing aqueous solubility.

4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS 320422-38-6)

  • Molecular Formula : C₂₀H₁₈N₄S₂ (inferred)
  • Key Substituents: Carbonitrile (position 5), 4-methylaminophenyl (position 4), phenyl (position 6), and methylbenzyl sulfanyl (position 2).
  • Comparison: The carbonitrile group at position 5 introduces strong electron-withdrawing effects, contrasting with the target’s electron-rich ester. This may reduce nucleophilic reactivity.

Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 478079-36-6)

  • Molecular Formula : C₂₁H₁₈FN₃O₃S₂
  • Key Substituents: Ethyl ester (position 5), fluorobenzoylamino phenylsulfanyl (position 4), and methylsulfanyl (position 2).
  • Properties :
    • Molecular Weight: 443.5 g/mol
    • XLogP3: 4.6 (indicative of high lipophilicity) .
  • Comparison: The ethyl ester confers moderate lipophilicity, whereas the target’s butyl ester increases LogP, favoring lipid bilayer penetration.

Data Table: Comparative Analysis of Pyrimidine Derivatives

Property / Compound Target Compound 6-Amino-4-phenyl...carboxamide 4-(Methylamino)...carbonitrile Ethyl 4-...carboxylate
Molecular Formula C₂₁H₂₈N₄O₂S C₁₁H₁₂N₄OS C₂₀H₁₈N₄S₂ (inferred) C₂₁H₁₈FN₃O₃S₂
Molar Mass (g/mol) 416.5 (calculated) 248.3 ~378.5 443.5
Melting Point (°C) Not reported 196 Not reported Not reported
Key Functional Groups Butyl ester, dimethylaminophenyl Carboxamide, phenyl, amino Carbonitrile, methylaminophenyl Ethyl ester, fluorobenzoyl
Electron Effects Strong electron-donating Moderate electron-donating Electron-withdrawing (carbonitrile) Electron-withdrawing (F)
Lipophilicity (LogP) High (estimated >5) Moderate (pKa-driven solubility) High (methylbenzyl sulfanyl) 4.6

Research Findings and Implications

  • Hydrogen Bonding & Crystallography : The thione group in the target compound facilitates robust hydrogen-bonding networks, as seen in analogous sulfanylidene-containing structures . This contrasts with methylsulfanyl or carbonitrile substituents, which offer weaker directional interactions.
  • Solubility & Bioavailability : The butyl ester in the target compound likely reduces aqueous solubility compared to carboxamide derivatives but enhances compatibility with hydrophobic environments (e.g., cell membranes) .

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